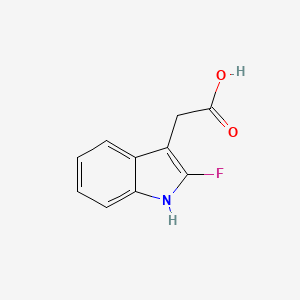
2-(2-fluoro-1H-indol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-フルオロ-1H-インドール-3-イル)酢酸は、多くの天然物や医薬品に見られる重要な複素環式系であるインドールの誘導体です。 インドール誘導体は、抗ウイルス、抗炎症、抗がん、抗菌などの多様な生物活性を有することが知られています 。インドール環にフルオロ基を付加すると、その生物活性と安定性が向上するため、2-(2-フルオロ-1H-インドール-3-イル)酢酸は様々な科学分野で注目される化合物となっています。
製法
2-(2-フルオロ-1H-インドール-3-イル)酢酸の合成は、通常、適切な前駆体を特定の条件下で環化させることにより行われます。 一般的な方法には、ラジカル開始剤としてアゾビスイソブチロニトリル(AIBN)、還元剤として次亜リン酸(H3PO2)、1-プロパノール中で還流下トリエチルアミン(Et3N)を使用する方法があります 。この反応により、インドール誘導体が生成され、これはさらに修飾されてフルオロ基を導入することができます。
工業的な生産方法は、同様の合成経路を含む場合がありますが、大規模生産に最適化されています。これらの方法は、収率の向上、反応時間の短縮、有害な試薬の使用量の削減に重点を置いています。
準備方法
The synthesis of 2-(2-fluoro-1H-indol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, hypophosphorous acid (H3PO2) as a reducing agent, and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the indole derivative, which can be further modified to introduce the fluoro group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
化学反応の分析
2-(2-フルオロ-1H-インドール-3-イル)酢酸は、以下を含む様々な化学反応を受けます。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの一般的な酸化剤を使用して酸化することができます。その結果、対応するカルボン酸またはケトンが生成されます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの試薬を使用して還元反応を行うことができます。その結果、アルコールやアミンが生成されます。
置換: インドール環の存在により、求電子置換反応が起こりやすいです。ハロゲン(例:臭素、塩素)やニトロ化剤などの試薬は、化合物に新しい官能基を導入することができます。
これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。例えば、酸化によってカルボン酸が生成され、還元によってアルコールやアミンが生成される可能性があります。
科学研究への応用
2-(2-フルオロ-1H-インドール-3-イル)酢酸は、科学研究において幅広い用途を持っています。
化学: これは、医薬品や農薬を含むより複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物の生物活性により、細胞プロセスやシグナル伝達経路を研究するための貴重なツールとなっています。
医学: 抗がん作用と抗菌作用があるため、2-(2-フルオロ-1H-インドール-3-イル)酢酸は、潜在的な治療的用途について調査されています。
科学的研究の応用
2-(2-fluoro-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine: Due to its anticancer and antimicrobial properties, this compound is investigated for potential therapeutic applications.
作用機序
2-(2-フルオロ-1H-インドール-3-イル)酢酸の作用機序には、特定の分子標的や経路との相互作用が含まれます。 インドール環構造により、化合物は複数の受容体に高親和性で結合することができ、様々な生物学的プロセスに影響を与えます 。例えば、細胞増殖に関与する酵素を標的にし、抗がん作用をもたらす可能性があります。また、フルオロ基は化合物の安定性とバイオアベイラビリティを向上させ、生物系においてより効果的になります。
類似の化合物との比較
2-(2-フルオロ-1H-インドール-3-イル)酢酸は、以下のような他のインドール誘導体と比較することができます。
インドール-3-酢酸: 成長と発達に関与する天然に存在する植物ホルモン。
5-フルオロインドール: 医薬品化学で用途のある別のフルオロ置換インドール。
インドール-3-カルビノール: アブラナ科の野菜に見られ、抗がん作用が知られています。
2-(2-フルオロ-1H-インドール-3-イル)酢酸の独自性は、その特定の置換パターンにあります。これは、他のインドール誘導体と比較して、その生物活性と安定性を向上させています .
類似化合物との比較
2-(2-fluoro-1H-indol-3-yl)acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
5-fluoroindole: Another fluoro-substituted indole with applications in medicinal chemistry.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and stability compared to other indole derivatives .
特性
CAS番号 |
191674-75-6 |
|---|---|
分子式 |
C10H8FNO2 |
分子量 |
193.17 g/mol |
IUPAC名 |
2-(2-fluoro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8FNO2/c11-10-7(5-9(13)14)6-3-1-2-4-8(6)12-10/h1-4,12H,5H2,(H,13,14) |
InChIキー |
ZGAQGSGLNOOEEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




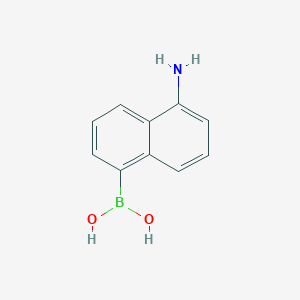
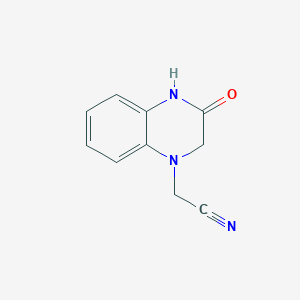
![6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11905957.png)
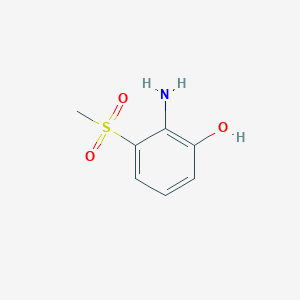




![N-{[Ethenyl(dimethyl)silyl]methyl}aniline](/img/structure/B11905989.png)
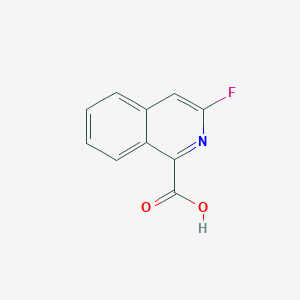
![9H-Pyrano[2,3-g][1,3]benzothiazole](/img/structure/B11906000.png)
![2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid](/img/structure/B11906011.png)
